molecular formula C11H8F6N2 B15234305 3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile

3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B15234305
M. Wt: 282.18 g/mol
InChI Key: JWOWJDPGUPBMPH-UHFFFAOYSA-N
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Description

3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and a phenyl ring substituted with trifluoromethyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate amine and a nitrile source. One common method includes the use of a Grignard reagent derived from 3,5-bis(trifluoromethyl)benzyl bromide, which reacts with a nitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amino and nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is unique due to the combination of its amino, nitrile, and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical interactions and stability .

Properties

Molecular Formula

C11H8F6N2

Molecular Weight

282.18 g/mol

IUPAC Name

3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C11H8F6N2/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5,9H,1,19H2

InChI Key

JWOWJDPGUPBMPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC#N)N

Origin of Product

United States

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